molecular formula C19H15N3O2 B5860714 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate

Cat. No.: B5860714
M. Wt: 317.3 g/mol
InChI Key: UCXNSHZWKGEIIL-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate is a complex organic compound that features a pyridin-2-yl group and a phenylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate typically involves the reaction of pyridin-2-ylamine with 2-phenylbenzoic acid under specific conditions. One common method involves the use of a catalyst-free environment, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . The reaction conditions often include the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and environmental sustainability, potentially utilizing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit collagen production by targeting collagen prolyl 4-hydroxylases, thereby exerting antifibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-18(17-12-6-7-13-21-17)22-24-19(23)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNSHZWKGEIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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